![molecular formula C33H27N3O4 B454155 10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B454155.png)
10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes benzoyl, methylphenyl, and nitrophenyl groups
Vorbereitungsmethoden
The synthesis of 10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other dibenzo[b,e][1,4]diazepin derivatives. What sets 10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds may include variations in the substituents on the benzoyl, methylphenyl, or nitrophenyl groups, leading to differences in reactivity and application.
Eigenschaften
Molekularformel |
C33H27N3O4 |
|---|---|
Molekulargewicht |
529.6g/mol |
IUPAC-Name |
5-benzoyl-9-(4-methylphenyl)-6-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H27N3O4/c1-21-14-16-22(17-15-21)25-19-28-31(30(37)20-25)32(24-10-7-11-26(18-24)36(39)40)35(29-13-6-5-12-27(29)34-28)33(38)23-8-3-2-4-9-23/h2-18,25,32,34H,19-20H2,1H3 |
InChI-Schlüssel |
AABSDELTGRHGBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4-quinolinecarbohydrazide](/img/structure/B454072.png)
![2-(4-sec-butylphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454073.png)
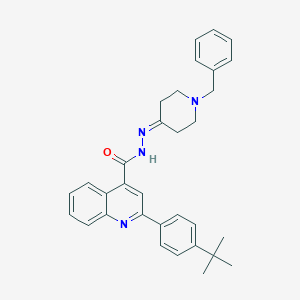
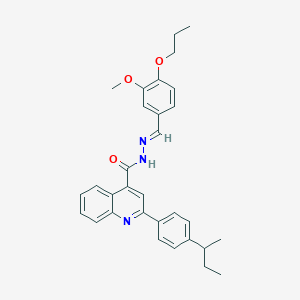
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-tert-butylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454076.png)
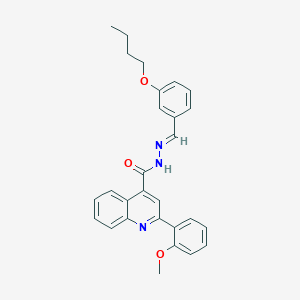
![N,N-diethyl-2-[2-methoxy-4-(2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B454078.png)
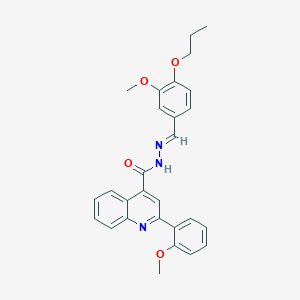
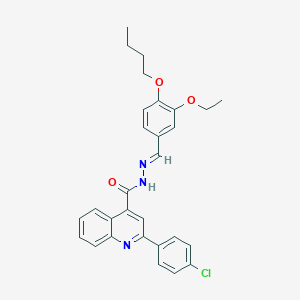
![5-[(1E)-1-{2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinylidene}ethyl]thiophene-2-carboxylic acid](/img/structure/B454084.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B454087.png)
![5-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454089.png)
![5-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454090.png)
![3-chloro-6-fluoro-N'-[1-(5-methyl-2-furyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B454094.png)
